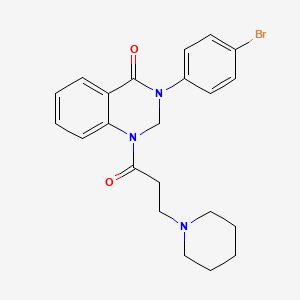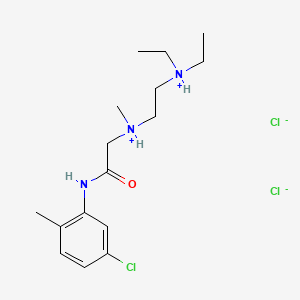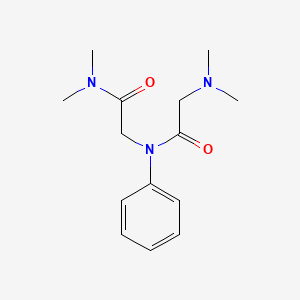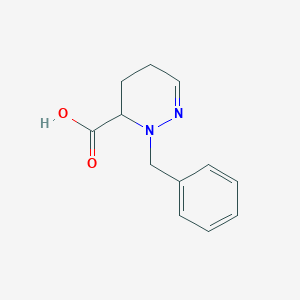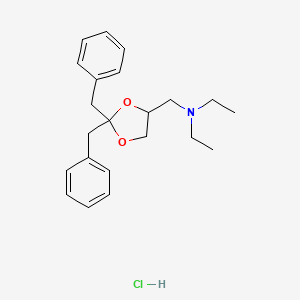![molecular formula C12H17ClINO3 B13775622 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 93475-91-3](/img/structure/B13775622.png)
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is a chemical compound with the molecular formula C12H17ClINO3. It is known for its unique structure, which includes an iodophenoxy group and a dimethylazanium moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride typically involves the reaction of 4-iodophenol with chloroacetyl chloride to form 4-iodophenoxyacetyl chloride. This intermediate is then reacted with 2-(dimethylamino)ethanol to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming phenoxyacetyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or bromine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Phenoxyacetyl derivatives.
Substitution: Halogen-substituted phenoxyacetyl derivatives.
Scientific Research Applications
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other iodinated compounds.
Biology: In studies involving iodinated compounds and their interactions with biological systems.
Medicine: As a potential radiolabeling agent for imaging studies.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride involves its interaction with specific molecular targets. The iodophenoxy group can interact with iodine receptors, while the dimethylazanium moiety can interact with amine receptors. These interactions can lead to various biological effects, including changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium chloride
- 2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium chloride
- 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-dimethylazanium chloride
Uniqueness
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for radiolabeling applications, making it valuable in scientific research.
Properties
CAS No. |
93475-91-3 |
|---|---|
Molecular Formula |
C12H17ClINO3 |
Molecular Weight |
385.62 g/mol |
IUPAC Name |
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H16INO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H |
InChI Key |
OPDIUTJJIFADPV-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)I.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


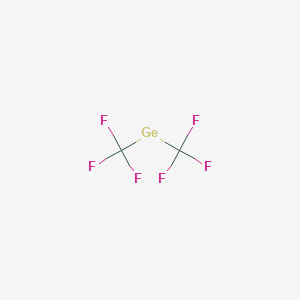
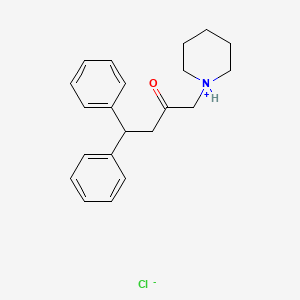
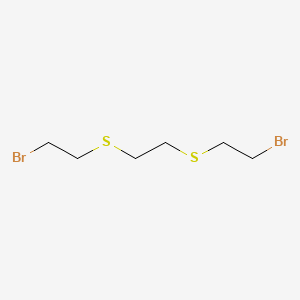

![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)
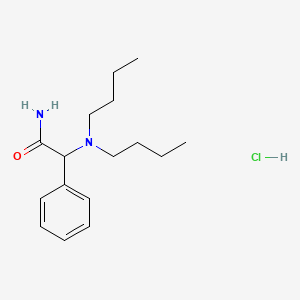
![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
